3-Ethyl-3-methyl-1-pentene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

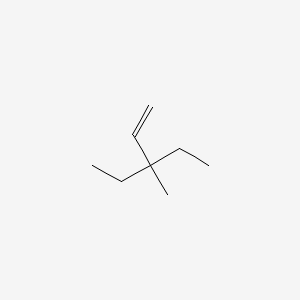

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-3-methylpent-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-5-8(4,6-2)7-3/h5H,1,6-7H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHHEKOJKDYRIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CC)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210989 | |

| Record name | 3-Ethyl-3-methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6196-60-7 | |

| Record name | 3-Ethyl-3-methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006196607 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-3-methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Ethyl-3-methyl-1-pentene IUPAC nomenclature and structure

An In-depth Technical Guide to 3-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound this compound, covering its IUPAC nomenclature, chemical structure, physical and chemical properties, and a detailed experimental protocol for its synthesis.

IUPAC Nomenclature and Structure

The systematic name for the compound is 3-ethyl-3-methylpent-1-ene .[1] This name is derived following the International Union of Pure and Applied Chemistry (IUPAC) rules for the nomenclature of organic compounds.

The naming process involves the following steps:

-

Identifying the Parent Chain : The longest continuous carbon chain containing the principal functional group (the alkene double bond) is identified. In this case, the longest chain incorporating the double bond consists of five carbon atoms, making the parent alkane "pentane".

-

Identifying the Principal Functional Group : The presence of a carbon-carbon double bond makes the compound an alkene. The "-ane" suffix of the parent alkane is changed to "-ene", resulting in "pentene".

-

Numbering the Parent Chain : The parent chain is numbered from the end that gives the double bond the lowest possible locant (position number). In this structure, the double bond starts at the first carbon, hence "pent-1-ene".

-

Identifying and Naming Substituents : There are two alkyl groups attached to the parent chain: an ethyl group (-CH2CH3) and a methyl group (-CH3).

-

Locating the Substituents : Both the ethyl and the methyl groups are attached to the third carbon atom of the parent chain.

-

Assembling the Full Name : The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locants. Therefore, the complete IUPAC name is 3-ethyl-3-methylpent-1-ene.

Chemical Structure

The molecular formula for this compound is C8H16.[1] Its structure features a quaternary carbon at the 3-position, which is bonded to an ethyl group, a methyl group, a vinyl group (-CH=CH2), and another ethyl group as part of the main chain.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H16 | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| CAS Registry Number | 6196-60-7 | [1][2][3] |

| Density | 0.720 g/cm³ | [4] |

| Boiling Point | 110.55 - 111 °C | [4] |

| Refractive Index | 1.412 | [4] |

| SMILES | CCC(C)(CC)C=C | [1][4] |

| InChIKey | PHHHEKOJKDYRIN-UHFFFAOYSA-N | [1][2] |

Experimental Protocol: Synthesis

Proposed Synthetic Route: Grignard Reaction followed by Dehydration

This two-step synthesis involves:

-

Step 1: Grignard Reaction : The reaction of ethyl magnesium bromide with 3-pentanone (B124093) to form the tertiary alcohol, 3-ethyl-3-methyl-3-pentanol.

-

Step 2: Dehydration : The acid-catalyzed dehydration of the tertiary alcohol to yield the desired alkene, this compound.

Detailed Methodology

Step 1: Synthesis of 3-Ethyl-3-pentanol via Grignard Reaction

-

Apparatus Setup : A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing CaCl2), and a pressure-equalizing dropping funnel is assembled. The entire apparatus is maintained under an inert atmosphere (e.g., dry nitrogen or argon).

-

Grignard Reagent Preparation : Magnesium turnings are placed in the flask. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel to initiate the formation of ethyl magnesium bromide. The reaction is typically initiated with a small crystal of iodine if necessary. Once the reaction starts, the remaining ethyl bromide solution is added at a rate that maintains a gentle reflux.

-

Reaction with Ketone : After the Grignard reagent has formed, a solution of 3-pentanone in anhydrous diethyl ether is added dropwise from the dropping funnel while the reaction mixture is cooled in an ice bath to control the exothermic reaction.

-

Quenching and Workup : After the addition is complete, the reaction is stirred at room temperature for a specified time to ensure completion. The reaction mixture is then carefully poured over a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Extraction and Purification : The organic layer is separated, and the aqueous layer is extracted multiple times with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation to yield the crude tertiary alcohol, 3-ethyl-3-pentanol.

Step 2: Dehydration of 3-Ethyl-3-pentanol

-

Apparatus Setup : A round-bottom flask is fitted with a distillation apparatus.

-

Dehydration Reaction : The crude 3-ethyl-3-pentanol is placed in the flask, and a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, is added.

-

Distillation : The mixture is heated. The alkene product, being more volatile than the alcohol reactant, will distill as it is formed, shifting the equilibrium towards the product (Le Chatelier's principle).

-

Purification : The collected distillate will contain the alkene and some water. The organic layer is separated, washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, and then with water. It is then dried over a suitable drying agent (e.g., anhydrous calcium chloride) and purified by fractional distillation to obtain pure this compound. The boiling point of the desired product is approximately 111°C.[4]

References

An In-depth Technical Guide to 3-Ethyl-3-methyl-1-pentene (CAS Number: 6196-60-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Ethyl-3-methyl-1-pentene (CAS: 6196-60-7). It includes a compilation of its known physicochemical properties, spectroscopic data, and safety information. Detailed, adaptable experimental protocols for its synthesis and analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared (IR) Spectroscopy are presented. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who may be interested in this compound for further study or application.

Introduction

This compound is a volatile, unsaturated hydrocarbon with the chemical formula C₈H₁₆.[1][2][3] As a substituted alkene, its chemical reactivity is primarily defined by the carbon-carbon double bond, making it a potential precursor for a variety of chemical transformations. This guide summarizes the available data on its properties and provides detailed methodologies for its synthesis and characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the tables below. The data has been aggregated from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₈H₁₆ | - | [1][2][3] |

| Molecular Weight | 112.21 | g/mol | [1][2][3] |

| CAS Number | 6196-60-7 | - | [1][2] |

| IUPAC Name | 3-ethyl-3-methylpent-1-ene | - | [1][2] |

| Boiling Point | 110.55 | °C | [4] |

| Density | 0.72 | g/cm³ | [4] |

| Refractive Index | 1.412 | - | [4] |

| Melting Point | -103.01 (estimate) | °C | [4] |

| Flash Point | 10.7 | °C | [4] |

Table 2: Computed and Thermodynamic Properties

| Property | Value | Unit | Source(s) |

| XLogP3 | 3.8 | - | [3] |

| Enthalpy of Vaporization (ΔvapH°) | 38.90 | kJ/mol | [5] |

| Enthalpy of Formation (gas, ΔfH°gas) | -91.77 | kJ/mol | [5] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 107.16 | kJ/mol | [5] |

| Critical Temperature (Tc) | Not Available | K | - |

| Critical Pressure (Pc) | 2698.60 | kPa | [5] |

| Water Solubility (log10WS) | -2.78 (estimate) | mol/L | [5] |

Synthesis Protocol

Theoretical Synthesis Workflow

References

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Ethyl-3-methyl-1-pentene. The information is presented in a clear and concise format, with quantitative data summarized in a structured table for ease of comparison. Detailed experimental protocols for the determination of key physical properties are also included, alongside a visual representation of a general experimental workflow.

Core Physical Properties

This compound is an unsaturated hydrocarbon with the molecular formula C₈H₁₆.[1][2][3][4] As a branched alkene, its physical characteristics are of interest in various chemical and industrial applications. The following table summarizes its key physical properties.

| Property | Value | Units |

| Molecular Weight | 112.21 | g/mol |

| Boiling Point | 110.55 - 111 | °C |

| Melting Point | -103.01 (estimate) | °C |

| Density | 0.720 - 0.7264 | g/cm³ |

| Refractive Index | 1.412 - 1.416 | |

| Molecular Formula | C₈H₁₆ | |

| Solubility | Insoluble in water; Soluble in organic solvents. |

Experimental Protocols

The following are detailed methodologies for the key experiments that can be used to determine the physical properties of liquid alkenes like this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and accurate technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or heating mantle)

-

Mineral oil

Procedure:

-

A small amount of this compound is placed in the small test tube.

-

The capillary tube, with its sealed end uppermost, is placed inside the test tube containing the liquid.

-

The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.

-

The Thiele tube is filled with mineral oil to a level just above the side arm.

-

The thermometer and test tube assembly are clamped so that they are immersed in the oil in the Thiele tube.

-

The side arm of the Thiele tube is gently heated. The shape of the tube allows for the convection of the oil, ensuring uniform heating.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. A pycnometer, a flask with a specific volume, is used for precise density measurements of liquids.

Apparatus:

-

Pycnometer (specific gravity bottle)

-

Analytical balance

-

Thermometer

-

Water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately determined using an analytical balance (m₁).

-

The pycnometer is filled with distilled water of a known temperature and weighed (m₂). The temperature of the water should be recorded.

-

The pycnometer is emptied, dried completely, and then filled with this compound at the same temperature as the water.

-

The mass of the pycnometer filled with the alkene is determined (m₃).

-

The density of the alkene is calculated using the following formula: Density of alkene = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature

Determination of Refractive Index (Abbe Refractometer)

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. The Abbe refractometer is a common instrument for measuring the refractive index of liquids.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

-

Solvent for cleaning (e.g., ethanol (B145695) or acetone)

-

Lens paper

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent and dried with lens paper.

-

The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the surface of the prism using a dropper.

-

The prism is closed and the light source is adjusted to illuminate the field of view.

-

The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.

-

The refractive index is read directly from the scale.

-

The temperature at which the measurement is taken should be recorded, as the refractive index is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a liquid organic compound.

Caption: Workflow for Physical Property Determination.

References

Spectroscopic Profile of 3-Ethyl-3-methyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the available spectroscopic data for the olefinic compound 3-ethyl-3-methyl-1-pentene. The information presented herein is intended to support research and development activities where this compound may be of interest. While experimental data for infrared and mass spectrometry are available, experimental nuclear magnetic resonance data is not readily found in public databases. To provide a comprehensive profile, predicted NMR data is included.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

The National Institute of Standards and Technology (NIST) database indicates the availability of a gas-phase IR spectrum for this compound. While a complete peak table is not provided, characteristic vibrational modes for its functional groups are well-established.

| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Absorptions for this compound |

| =C-H Stretch (vinyl) | 3100-3000 | Present |

| C-H Stretch (alkane) | 3000-2850 | Present |

| C=C Stretch (vinyl) | 1650-1630 | Present |

| C-H Bend (alkane) | 1470-1450 and 1385-1370 | Present |

| =C-H Bend (vinyl) | 1000-910 and 990-910 | Present |

Mass Spectrometry (MS)

Electron ionization mass spectrometry data is available for this compound. The molecule has a molecular weight of 112.22 g/mol . The most prominent peaks observed in the mass spectrum are summarized below.[1]

| m/z | Relative Intensity | Possible Fragment |

| 55 | Base Peak | [C₄H₇]⁺ |

| 83 | High | [C₆H₁₁]⁺ (M-29, loss of ethyl) |

| 41 | High | [C₃H₅]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| =CH₂ | 4.8 - 5.0 | m | |

| =CH- | 5.7 - 5.9 | m | |

| -CH₂- (ethyl) | 1.3 - 1.5 | q | ~7.5 |

| -CH₃ (ethyl) | 0.8 - 1.0 | t | ~7.5 |

| -CH₃ (methyl) | ~0.9 | s |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C1 (=CH₂) | ~110 |

| C2 (=CH) | ~145 |

| C3 (quaternary) | ~40 |

| C4 (-CH₂-) | ~30 |

| C5 (-CH₃) | ~8 |

| C6 (-CH₃) | ~25 |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data for this compound are not explicitly provided in the available literature. However, general methodologies for obtaining spectra for volatile organic compounds like this are well-established.

Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph is used to separate the compound from a mixture. The separated compound is then introduced into a mass spectrometer, typically using electron ionization (EI) at 70 eV. The resulting fragments are separated by their mass-to-charge ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy: For a gas-phase spectrum, the sample is introduced into a gas cell with infrared-transparent windows. An infrared beam is passed through the sample, and the absorption of radiation at different wavenumbers is measured.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic identification and characterization of a chemical compound.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectra of 3-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 3-ethyl-3-methyl-1-pentene. This document includes predicted spectral data, detailed experimental protocols for data acquisition, and visualizations to aid in the structural elucidation and understanding of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were obtained using computational prediction tools and serve as a reference for experimental data.

Predicted ¹H NMR Data

| Signal Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H1 (Vinyl) | 5.75 | dd | 17.6, 10.8 | 1H |

| H1' (Vinyl) | 4.85 | d | 10.8 | 1H |

| H1'' (Vinyl) | 4.82 | d | 17.6 | 1H |

| H4 (Methylene) | 1.35 | q | 7.4 | 4H |

| H5 (Methyl) | 0.80 | t | 7.4 | 6H |

| H3-CH₃ (Methyl) | 0.95 | s | - | 3H |

Predicted ¹³C NMR Data

| Signal Assignment | Chemical Shift (ppm) |

| C1 (Vinyl) | 146.5 |

| C2 (Vinyl) | 110.2 |

| C3 (Quaternary) | 41.8 |

| C4 (Methylene) | 28.5 |

| C5 (Methyl) | 8.7 |

| C3-CH₃ (Methyl) | 23.6 |

Experimental Protocols

The following sections detail the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of liquid organic compounds such as this compound.

Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble. For non-polar compounds like this compound, deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any particulate matter, it is advisable to filter the solution through a small plug of glass wool placed in the pipette.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Data Acquisition

-

Instrument Setup: Place the NMR tube into the spectrometer's probe.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent to compensate for any magnetic field drift during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This involves adjusting the currents in the shim coils to obtain sharp, symmetrical NMR signals. Modern spectrometers often have automated shimming routines.

-

Tuning and Matching: The probe is tuned to the resonance frequencies of the nuclei being observed (¹H or ¹³C) and the impedance is matched to ensure efficient transfer of radiofrequency pulses.

-

Acquisition Parameters for ¹H NMR:

-

Pulse Angle: A 30° or 45° pulse is typically used for routine spectra.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds allows for the relaxation of the nuclei between scans.

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

-

Acquisition Parameters for ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling.

-

Pulse Angle: A 30° or 45° pulse is common.

-

Spectral Width: A wider spectral width is needed for ¹³C NMR (e.g., 0-220 ppm).

-

Acquisition Time: An acquisition time of 1-2 seconds is typical.

-

Relaxation Delay: A relaxation delay of 2 seconds is generally adequate.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

-

Referencing: The chemical shift scale is referenced to the TMS signal at 0 ppm.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the structure of this compound and its key NMR correlations.

Caption: Chemical structure of this compound.

Caption: Key predicted ¹H-¹³C NMR correlations for the molecule.

Mass Spectrometry Fragmentation Pattern of 3-Ethyl-3-methyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization. This in-depth technical guide focuses on the electron ionization (EI) mass spectrometry of 3-ethyl-3-methyl-1-pentene, a branched alkene. Understanding the fragmentation pathways of such molecules is crucial for their identification in complex mixtures, which is a common challenge in drug development, environmental analysis, and chemical research. This document provides a detailed analysis of its mass spectrum, proposes fragmentation mechanisms, and outlines a typical experimental protocol for its analysis.

Molecular Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₆

-

Molecular Weight: 112.22 g/mol

-

Structure:

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the most significant peaks, are summarized in the table below. This data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2]

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 27 | 45 | [C₂H₃]⁺ |

| 29 | 60 | [C₂H₅]⁺ |

| 39 | 40 | [C₃H₃]⁺ |

| 41 | 85 | [C₃H₅]⁺ |

| 43 | 35 | [C₃H₇]⁺ |

| 55 | 95 | [C₄H₇]⁺ |

| 56 | 40 | [C₄H₈]⁺ |

| 83 | 100 | [C₆H₁₁]⁺ (Base Peak) |

| 112 | 5 | [C₈H₁₆]⁺ (Molecular Ion) |

Interpretation of the Fragmentation Pattern

The fragmentation of this compound under electron ionization (typically at 70 eV) is governed by the stability of the resulting carbocations and radicals. The key fragmentation pathways are outlined below.

The molecular ion ([M]⁺) is observed at m/z 112, although with a low relative abundance, which is common for branched alkenes as they readily undergo fragmentation.

The base peak at m/z 83 is attributed to the loss of an ethyl radical (•C₂H₅, 29 Da) from the molecular ion. This fragmentation is highly favored because it results in a stable tertiary carbocation.

Another significant fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 Da), leading to a fragment at m/z 97 (not listed in the table as a major peak but can be present). However, the loss of the larger ethyl group is more favorable.

The peak at m/z 55 likely arises from the further fragmentation of the m/z 83 ion through the loss of an ethene molecule (C₂H₄, 28 Da), or directly from the molecular ion via a more complex rearrangement.

Other prominent peaks in the lower mass region, such as m/z 41 ([C₃H₅]⁺) and m/z 29 ([C₂H₅]⁺) , are characteristic of the fragmentation of larger alkyl chains.

Fragmentation Pathway Diagram

The following diagram illustrates the primary fragmentation pathway of this compound leading to the formation of the base peak.

Caption: Primary fragmentation of this compound.

Experimental Protocols

The mass spectrum of a volatile organic compound such as this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A generalized experimental protocol is provided below.

1. Sample Preparation:

-

For liquid samples, dilute the compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1-10 ppm.

-

For gas-phase analysis, a headspace vial can be used where the volatile compound equilibrates between the liquid and gas phases. A sample of the headspace gas is then injected.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 20-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

4. Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

Identify the peak corresponding to this compound based on its retention time.

-

Generate the mass spectrum for the identified peak.

-

Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

Experimental Workflow Diagram

The logical flow of a typical GC-MS experiment for the analysis of this compound is depicted below.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 3-Ethyl-3-methyl-1-pentene. This document outlines the expected vibrational modes, presents a detailed experimental protocol for spectral acquisition, and includes a logical workflow for the spectroscopic analysis process.

Molecular Structure and Expected Vibrational Modes

This compound is an unsaturated hydrocarbon with the chemical formula C₈H₁₆. Its structure features a terminal carbon-carbon double bond (a vinyl group), as well as ethyl and methyl substituents on a quaternary carbon. This combination of structural features gives rise to a characteristic infrared spectrum. The primary vibrational modes of interest include the stretching and bending of the C=C and =C-H bonds of the alkene functional group, in addition to the stretching and bending vibrations of the C-H bonds within the alkyl portions of the molecule.

Data Presentation: Characteristic Infrared Absorptions

The following table summarizes the expected quantitative data for the principal infrared absorptions of this compound. These values are based on established correlations for alkene and alkane vibrational frequencies.[1][2][3][4]

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100-3000 | Medium | =C-H Stretch | Alkene (Vinyl) |

| 2985-2950 | Strong | C-H Asymmetric Stretch | Alkyl (CH₃) |

| 2940-2915 | Strong | C-H Asymmetric Stretch | Alkyl (CH₂) |

| 2875-2865 | Medium | C-H Symmetric Stretch | Alkyl (CH₃) |

| 2865-2845 | Medium | C-H Symmetric Stretch | Alkyl (CH₂) |

| 1680-1640 | Medium | C=C Stretch | Alkene |

| 1470-1435 | Medium | C-H Bend (Scissoring) | Alkyl (CH₂ & CH₃) |

| 1385-1370 | Medium | C-H Bend (Rocking) | Alkyl (CH₃) |

| 1000-985 & 920-900 | Strong | =C-H Bend (Out-of-Plane) | Alkene (Monosubstituted) |

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

This section details a standard methodology for obtaining the infrared spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FTIR spectrometer.

3.1. Instrumentation and Materials

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.

-

ATR Accessory: An ATR accessory with a crystal material suitable for organic liquids (e.g., zinc selenide (B1212193) (ZnSe) or diamond).

-

Sample: this compound, neat (undiluted).

-

Solvent: Isopropanol (B130326) or ethanol (B145695) for cleaning.

-

Wipes: Lint-free laboratory wipes.

3.2. Procedure

-

Instrument Preparation: Ensure the spectrometer is powered on and has undergone its necessary initialization and self-check procedures. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum Acquisition:

-

Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol or ethanol and allow it to dry completely.

-

Lower the ATR press to ensure good contact if applicable.

-

Collect a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere. The spectrum should be a flat line at 100% transmittance.

-

-

Sample Application:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

-

-

Sample Spectrum Acquisition:

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

-

-

Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform any necessary baseline corrections or smoothing.

-

Identify and label the significant absorption bands and compare them to the expected values.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a solvent-moistened, lint-free wipe to remove all traces of the sample.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for conducting an IR spectroscopy experiment.

Caption: Logical workflow for an IR spectroscopy experiment.

References

An In-depth Technical Guide to the Thermochemical Data of 3-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Ethyl-3-methyl-1-pentene (C₈H₁₆, CAS No: 6196-60-7). This document summarizes key thermodynamic properties, outlines a representative experimental protocol for their determination, and illustrates a characteristic reaction pathway. All data is presented to facilitate its use in research, chemical process development, and computational modeling.

Core Thermochemical Properties

This compound is an acyclic alkene with a molecular weight of 112.21 g/mol .[1] Its thermochemical properties are crucial for understanding its behavior in chemical reactions and for process design and safety assessments. Critically evaluated thermophysical and thermochemical data for this compound are available through the NIST/TRC Web Thermo Tables (WTT).[2]

Data Presentation

The following tables summarize the key thermochemical properties for this compound in its ideal gas and liquid phases. Specific values at standard conditions (298.15 K and 1 bar) are part of the comprehensive, critically evaluated dataset available through the professional edition of the NIST/TRC Web Thermo Tables.[2] For this guide, the availability and temperature range of the data are presented.

Table 1: Enthalpy Data for this compound

| Property | Phase | Temperature Range (K) | Data Source |

| Enthalpy of Formation | Ideal Gas | Value at 298.15 K available | NIST/TRC WTT[2] |

| Enthalpy | Ideal Gas | 200 - 1000 | NIST/TRC WTT[2] |

| Enthalpy | Liquid in equilibrium with Gas | 250 - 540 | NIST/TRC WTT[2] |

Table 2: Entropy and Heat Capacity Data for this compound

| Property | Phase | Temperature Range (K) | Data Source |

| Entropy | Ideal Gas | 200 - 1000 | NIST/TRC WTT[2] |

| Entropy | Liquid in equilibrium with Gas | 250 - 540 | NIST/TRC WTT[2] |

| Heat Capacity at Constant Pressure (Cp) | Ideal Gas | 200 - 1000 | NIST/TRC WTT[2] |

| Heat Capacity at Saturation Pressure | Liquid in equilibrium with Gas | 250 - 540 | NIST/TRC WTT[2] |

Experimental Protocols

The determination of thermochemical data for volatile organic compounds like this compound requires precise calorimetric measurements. A representative experimental protocol for determining the standard enthalpy of combustion, from which the enthalpy of formation can be derived, is outlined below.

Determination of the Standard Enthalpy of Combustion using Oxygen Bomb Calorimetry

This method involves the complete combustion of a known mass of the substance in a constant-volume container (a "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is measured.

Apparatus:

-

Oxygen bomb calorimeter

-

High-pressure oxygen source

-

Crucible

-

Ignition wire

-

Pellet press (for solid samples, not required for liquids)

-

Calibrated thermometer or temperature sensor with a resolution of at least 0.001 °C

-

Balance with a precision of at least 0.1 mg

Procedure:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5 - 1.0 g) is placed in a crucible. For volatile liquids, encapsulation in a gelatin capsule or use of a specific liquid sample holder is necessary to prevent evaporation before ignition.

-

Bomb Assembly: The crucible is placed in the bomb, and an ignition wire is connected to the electrodes, with the wire in contact with the sample. A small, known amount of distilled water is added to the bomb to ensure that all water formed during combustion is in the liquid state.

-

Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's insulated container. The system is allowed to come to thermal equilibrium.

-

Ignition and Data Acquisition: The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the ignition wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Correction for Heat of Ignition: The energy released by the combustion of the ignition wire is subtracted from the total heat released.

-

Calibration: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid, under identical conditions.

-

Calculation: The heat of combustion at constant volume (ΔU_c) is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion (ΔH_c°) is then calculated using the following equation:

ΔH_c° = ΔU_c + Δn_gRT

where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

Reaction Pathway Visualization

Alkenes undergo a variety of addition reactions. A common and synthetically useful reaction is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond. The following diagram illustrates this reaction for this compound.

This guide serves as a foundational resource for accessing and understanding the thermochemical data of this compound. For specific, high-precision data with associated uncertainties, users are encouraged to consult the NIST/TRC Web Thermo Tables.

References

Synthesis of 3-Ethyl-3-methyl-1-pentene: A Technical Guide to Regioselective Elimination

Abstract: This technical guide provides an in-depth overview of the synthesis of 3-ethyl-3-methyl-1-pentene, a non-conjugated terminal alkene, via an E2 elimination reaction. The document details the strategic choice of a sterically hindered base to favor the formation of the less substituted Hofmann product over the thermodynamically more stable Zaitsev product. It includes a comprehensive experimental protocol, quantitative data on reaction regioselectivity, and characteristic spectroscopic data for the target molecule. This guide is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development.

Introduction

The regioselective synthesis of alkenes is a cornerstone of modern organic chemistry, enabling the precise construction of molecular frameworks for pharmaceuticals, agrochemicals, and materials science. The formation of a carbon-carbon double bond via an elimination reaction can often lead to a mixture of constitutional isomers. The distribution of these products is governed by the reaction mechanism and conditions, particularly the choice of base and the structure of the substrate.

This guide focuses on the synthesis of this compound, the Hofmann elimination product, from a tertiary alkyl halide precursor. The E2 (bimolecular elimination) mechanism, facilitated by a sterically bulky base, is the preferred method for achieving high regioselectivity towards the less substituted alkene. This approach leverages steric hindrance to direct the base to abstract a proton from the sterically most accessible β-carbon, leading to the desired terminal alkene.

Reaction Mechanism and Regioselectivity

The primary method for the selective synthesis of this compound is the dehydrohalogenation of a suitable tertiary alkyl halide, such as 3-chloro-3-ethyl-2-methylpentane, using a strong, sterically hindered base like potassium tert-butoxide (KOtBu).

The reaction proceeds via a concerted E2 mechanism, where the base abstracts a proton and the leaving group departs simultaneously. The regiochemical outcome of this reaction is a competition between the formation of the Zaitsev product (3-ethyl-2-methyl-2-pentene) and the Hofmann product (this compound).

-

Zaitsev's Rule: Predicts the formation of the more substituted, and thus more thermodynamically stable, alkene. This is typically favored with small, unhindered bases.

-

Hofmann's Rule: Predicts the formation of the less substituted alkene. This is favored when using sterically bulky bases, which preferentially abstract the less sterically hindered proton.

Due to the steric bulk of the tert-butoxide anion, it preferentially abstracts a proton from the terminal methyl group of the substrate, leading to the formation of this compound as the major product.

Caption: E2 mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from general procedures for the dehydrohalogenation of tertiary alkyl halides using potassium tert-butoxide.

Starting Material: 3-Chloro-3-ethyl-2-methylpentane Reagents: Potassium tert-butoxide, anhydrous tert-butanol (B103910)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-chloro-3-ethyl-2-methylpentane (1.0 eq).

-

Solvent Addition: Add anhydrous tert-butanol to the flask to dissolve the starting material.

-

Base Addition: Under a positive pressure of nitrogen, add potassium tert-butoxide (1.2 eq) to the solution in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 83 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Workup:

-

Cool the reaction mixture to room temperature in an ice bath.

-

Carefully quench the reaction by the slow addition of cold water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or pentane (B18724) (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purify the crude product by fractional distillation to yield pure this compound.

-

Quantitative Data

The use of a bulky base is crucial for achieving high regioselectivity in favor of the Hofmann product.

| Parameter | Value/Observation |

| Expected Yield | While a specific yield for this exact reaction is not cited, analogous E2 eliminations of tertiary halides with potassium tert-butoxide are known to proceed in good to excellent yields, typically >80%. |

| Regioselectivity | The expected ratio of this compound (Hofmann) to 3-ethyl-2-methyl-2-pentene (B10489) (Zaitsev) is approximately 72:28 . This is based on studies of similar tertiary alkyl halides. |

| Reaction Conditions | Reflux in tert-butanol, 1-2 hours. |

Spectroscopic Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy (Typical Values)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 | dd | 1H | -CH=CH₂ |

| ~4.9 | m | 2H | -CH=CH₂ |

| ~1.4 | q | 4H | -CH₂-CH₃ |

| ~0.9 | s | 3H | -C-CH₃ |

| ~0.8 | t | 6H | -CH₂-CH₃ |

¹³C NMR Spectroscopy (Typical Values)

| Chemical Shift (δ) ppm | Assignment |

| ~145 | -CH=CH₂ |

| ~110 | -CH=CH₂ |

| ~40 | C(quat) |

| ~30 | -CH₂-CH₃ |

| ~25 | -C-CH₃ |

| ~8 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | =C-H stretch (vinyl) |

| ~2960-2850 | Strong | C-H stretch (alkyl) |

| ~1640 | Medium | C=C stretch (alkene) |

| ~990 and ~910 | Strong | =C-H out-of-plane bend (vinyl) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment of Fragment Ion |

| 112 | Moderate | [M]⁺ (Molecular Ion) |

| 83 | High | [M - C₂H₅]⁺ |

| 55 | High | [C₄H₇]⁺ |

Experimental Workflow

The following diagram illustrates the logical flow of the synthesis process.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via the E2 elimination of a tertiary alkyl halide with a bulky base such as potassium tert-butoxide is a highly effective method for producing the less substituted Hofmann product with good regioselectivity. This technical guide provides the necessary theoretical background, a detailed experimental protocol, and comprehensive data to enable researchers to successfully perform and characterize this important transformation in an academic or industrial research setting. The principles outlined herein are broadly applicable to the regioselective synthesis of other alkenes where control over the double bond position is critical.

Reactivity of the vinyl group in 3-Ethyl-3-methyl-1-pentene

An In-depth Technical Guide to the Reactivity of the Vinyl Group in 3-Ethyl-3-methyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the vinyl group in this compound, a sterically hindered terminal alkene. Due to the significant steric hindrance imposed by the quaternary carbon atom adjacent to the double bond, the reactivity of the vinyl group is markedly influenced, leading to specific regiochemical and stereochemical outcomes in various organic reactions. This document details the key reactions, including electrophilic additions, oxidation, and polymerization, supported by available data, detailed experimental protocols for analogous systems, and mechanistic diagrams.

Steric and Electronic Effects

The core of this compound's reactivity is dictated by the steric bulk of the 3-ethyl-3-methylpentyl group attached to the vinyl moiety. This quaternary center significantly hinders the approach of reagents to the double bond, particularly to the internal carbon (C2). Consequently, reactions that are sensitive to steric crowding will exhibit lower reaction rates and a high degree of regioselectivity, favoring attack at the terminal carbon (C1) of the vinyl group. Electronically, the alkyl groups are weakly electron-donating, which slightly increases the nucleophilicity of the double bond.

Electrophilic Addition Reactions

Electrophilic additions to this compound are characterized by their regioselectivity, which is governed by both steric and electronic factors.

Hydrohalogenation

The addition of hydrogen halides (HX) to this compound is expected to proceed via a carbocation intermediate. The reaction will follow Markovnikov's rule, where the proton adds to the less substituted carbon (C1) to form the more stable tertiary carbocation at C2. However, due to the significant steric hindrance around the tertiary carbon, rearrangement of the carbocation is a possibility, though the formation of a less stable secondary carbocation would be energetically unfavorable.

Predicted Major Product: 2-halo-3-ethyl-3-methylpentane

Experimental Protocol (General, for a sterically hindered alkene):

-

A solution of the sterically hindered alkene (1.0 eq) in a non-polar, anhydrous solvent (e.g., dichloromethane (B109758) or pentane) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (typically 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath to control the exothermicity of the reaction.

-

The hydrogen halide gas (e.g., HCl or HBr) is bubbled through the solution, or a solution of the hydrogen halide in a suitable solvent (e.g., acetic acid or diethyl ether) is added dropwise with vigorous stirring.

-

The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

The organic layer is separated, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by distillation or column chromatography.

Hydroboration-Oxidation

In contrast to hydrohalogenation, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. The boron atom of the borane (B79455) reagent (BH₃ or a bulkier borane like 9-BBN) adds to the less sterically hindered terminal carbon (C1) of the vinyl group. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group.[1] The use of sterically demanding boranes enhances this regioselectivity.[1]

Predicted Major Product: 3-Ethyl-3-methylpentan-1-ol[2]

Quantitative Data (Analogous System: 1-Hexene):

| Reactant | Product Ratio (1-ol:2-ol) | Reference |

|---|

| 1-Hexene (B165129) | ~90:10 |[3] |

Note: The regioselectivity for this compound is expected to be even higher than for 1-hexene due to increased steric hindrance.

Experimental Protocol (General for Hydroboration-Oxidation):

-

The alkene (1.0 eq) is dissolved in a dry, aprotic ether solvent such as tetrahydrofuran (B95107) (THF) in a flask under an inert atmosphere.

-

The solution is cooled to 0 °C.

-

A solution of borane-THF complex (BH₃·THF) or a sterically hindered borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-2 hours).

-

The reaction is then carefully quenched by the slow, dropwise addition of water.

-

A solution of aqueous sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the temperature below 50 °C with an ice bath.

-

The mixture is stirred at room temperature or gently heated to ensure complete oxidation.

-

The aqueous layer is separated, and the organic layer is washed with brine, dried over an anhydrous salt, and concentrated under reduced pressure.

-

The resulting alcohol is purified by distillation or column chromatography.

Oxidation Reactions

Ozonolysis

Ozonolysis of this compound results in the cleavage of the double bond to yield carbonyl compounds.[4][5] Reductive workup (e.g., with zinc and water or dimethyl sulfide) will produce formaldehyde (B43269) and 3-ethyl-3-methyl-2-pentanone. Oxidative workup (e.g., with hydrogen peroxide) will oxidize the initially formed formaldehyde to carbonic acid (which decomposes to carbon dioxide and water).

Predicted Products (Reductive Workup): Formaldehyde and 3-ethyl-3-methyl-2-pentanone

Experimental Protocol (General for Ozonolysis with Reductive Workup):

-

The alkene is dissolved in a solvent that is inert to ozone, such as dichloromethane or methanol, and cooled to -78 °C.

-

A stream of ozone-enriched oxygen is bubbled through the solution until a blue color persists, indicating the consumption of the alkene and the presence of excess ozone.

-

The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or oxygen) through the solution.

-

A reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust and water/acetic acid, is added to the solution at -78 °C.

-

The reaction mixture is allowed to warm to room temperature and stirred until the intermediate ozonide is completely reduced.

-

The solvent is removed under reduced pressure, and the resulting carbonyl compounds are isolated and purified, typically by distillation.

Polymerization

The polymerization of sterically hindered α-olefins like this compound is generally challenging due to the steric hindrance around the double bond, which impedes the approach of the growing polymer chain to the monomer. Specialized catalysts, such as certain metallocene or post-metallocene systems, are often required to achieve polymerization. The resulting polymers can exhibit interesting properties due to their bulky side chains.[6]

Challenges:

-

Low polymerization rates.

-

Low molecular weight of the resulting polymer.

-

Difficulty in controlling polymer tacticity.

Experimental Protocol (General for Ziegler-Natta or Metallocene-Catalyzed Polymerization):

-

All manipulations are carried out under a strictly inert atmosphere using Schlenk line or glovebox techniques, as the catalysts are highly sensitive to air and moisture.

-

The monomer, this compound, and a suitable solvent (e.g., toluene) are purified and dried before use.

-

The polymerization is initiated by adding a solution of the catalyst (e.g., a zirconocene (B1252598) complex) and a co-catalyst (e.g., methylaluminoxane, MAO) to the monomer solution at a controlled temperature.

-

The reaction is allowed to proceed for a specific time, with the viscosity of the solution often increasing as the polymer forms.

-

The polymerization is terminated by the addition of a quenching agent, such as acidified methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.

Free-Radical Addition

The free-radical addition of HBr to alkenes, typically initiated by peroxides, proceeds with anti-Markovnikov regioselectivity.[7][8][9][10][11] The bromine radical adds to the less substituted carbon (C1) to form the more stable tertiary radical at C2. This radical then abstracts a hydrogen atom from HBr to yield the final product.

Predicted Major Product: 1-bromo-3-ethyl-3-methylpentane

Experimental Protocol (General for Free-Radical Addition of HBr):

-

The alkene and a radical initiator (e.g., benzoyl peroxide or AIBN) are dissolved in a suitable solvent (e.g., carbon tetrachloride or cyclohexane) in a flask equipped with a condenser.

-

The solution is heated to initiate the decomposition of the peroxide and the formation of radicals.

-

A stream of HBr gas is passed through the solution, or a solution of HBr in a non-polar solvent is added.

-

The reaction is often irradiated with UV light to promote radical formation.

-

The reaction progress is monitored by GC or TLC.

-

After completion, the reaction mixture is cooled, washed with an aqueous solution of sodium bisulfite to remove any remaining peroxide and bromine, then with saturated sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried and the solvent is evaporated to give the crude alkyl bromide, which is then purified by distillation.

Diagrams

Reaction Pathways

Caption: Electrophilic addition pathways for this compound.

Experimental Workflow for Hydroboration-Oxidation

Caption: Experimental workflow for hydroboration-oxidation.

Logical Relationship of Steric Hindrance and Reactivity

Caption: Influence of steric hindrance on reactivity.

References

- 1. Brown Hydroboration [organic-chemistry.org]

- 2. 3-Ethyl-3-methylpentan-1-ol | C8H18O | CID 23464920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Untitled Document [ursula.chem.yale.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. byjus.com [byjus.com]

- 6. Chirality, entropy and crystallization in polymers: isotactic poly(3-methyl-1-pentene) as an example of influence of chirality and entropy on the crystal structure - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Free-radical addition - Wikipedia [en.wikipedia.org]

- 8. Video: Radical Anti-Markovnikov Addition to Alkenes: Overview [jove.com]

- 9. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Isomers of C8H16 and their properties

An In-depth Technical Guide to the Isomers of C8H16: Structures, Properties, and Experimental Analysis

Introduction

The molecular formula C8H16 represents a diverse group of organic compounds known as isomers. Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms.[1] This structural variance leads to distinct physical, chemical, and spectroscopic properties. For researchers, scientists, and drug development professionals, a thorough understanding of these isomers is critical for compound identification, reaction pathway elucidation, and understanding structure-activity relationships. The isomers of C8H16 fall into two primary categories: unsaturated acyclic alkenes (octenes) and saturated cycloalkanes.[2][3][4] These categories are further divisible into numerous constitutional and stereoisomers.

This guide provides a comprehensive overview of the isomers of C8H16, focusing on their properties, experimental characterization protocols, and their relevance in a pharmaceutical context.

Structural and Stereoisomers of C8H16

The degree of unsaturation for C8H16 is one, indicating the presence of either one double bond or one ring structure in the molecule.[3]

1. Acyclic Isomers (Octenes): These are hydrocarbons featuring an eight-carbon chain with one carbon-carbon double bond. They include:

-

Structural Isomers: The position of the double bond defines the primary structural isomers (e.g., 1-octene, 2-octene, 3-octene, 4-octene). Additionally, branched-chain variations exist (e.g., methylheptenes, dimethylhexenes).[2]

-

Stereoisomers: For octenes where the double bond is not at a terminal carbon (e.g., 2-octene, 3-octene, 4-octene), geometric isomerism is possible, leading to cis (Z) and trans (E) configurations.[5]

2. Cyclic Isomers (Cycloalkanes): These isomers contain a ring of carbon atoms and no double bonds. Common examples include:

-

Cyclooctane[1]

-

Methylcycloheptane

-

Ethylcyclohexane

-

Various dimethylcyclohexanes (1,1-, 1,2-, 1,3-, and 1,4-dimethylcyclohexane)[6]

-

Propylcyclopentane and other multi-substituted smaller rings.[2]

The logical relationship between these isomer types is illustrated in the diagram below.

Quantitative Data and Properties

The structural differences among C8H16 isomers directly influence their physical and spectroscopic properties.

Physical Properties

Physical properties such as boiling point and melting point are affected by factors like chain length, branching, and molecular symmetry. Generally, straight-chain isomers have higher boiling points than their branched counterparts due to greater surface area and stronger London dispersion forces.[7]

| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) |

| 1-Octene | 121.2 | -101.7 | 0.715 (at 20°C) |

| trans-(E)-2-Octene | 125 | - | - |

| cis-(Z)-2-Octene | 125.6 | - | - |

| trans-(E)-3-Octene | 123.3 | - | - |

| cis-(Z)-3-Octene | 122.9 | - | - |

| trans-(E)-4-Octene | 122.3 | - | - |

| cis-(Z)-4-Octene | 122.5 | - | - |

| Cyclooctane | 151 | 14.3 | 0.834 (at 20°C) |

| Data sourced from PubChem CID 8125.[8] |

Spectroscopic Properties

Spectroscopic techniques are essential for the unambiguous identification of isomers.

1. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. For octene isomers, key diagnostic peaks help differentiate them from their cycloalkane counterparts and provide information about the substitution pattern of the double bond.[9]

| Vibration | Wavenumber (cm⁻¹) | Significance |

| =C-H Stretch | > 3000 | Indicates C-H bond on a double-bonded carbon (present in octenes). |

| C-H Stretch | < 3000 | Indicates C-H bond on a single-bonded carbon (present in all isomers). |

| C=C Stretch | ~1640-1680 | Indicates the presence of a carbon-carbon double bond (octenes). |

| =C-H Bend | ~650-1000 | Strong absorptions characteristic of the substitution pattern around the double bond.[9] |

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively.

-

¹H NMR: Protons attached to or near the double bond in octenes typically appear in the downfield region (δ 4.5-6.5 ppm). The coupling constants can help determine the stereochemistry (cis vs. trans).

-

¹³C NMR: Carbons involved in the double bond of octenes have characteristic chemical shifts in the δ 100-150 ppm range. In contrast, the sp³-hybridized carbons of cycloalkanes appear in the upfield region (δ 10-60 ppm).[10]

3. Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. For all C8H16 isomers, the molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 112.[9] However, the fragmentation patterns can vary significantly between isomers due to the different stabilities of the carbocation fragments formed, especially between linear, branched, and cyclic structures.[11]

Experimental Protocols

Protocol 1: Synthesis of an Alkene via Dehydration of an Alcohol

This protocol describes a general method for preparing an alkene, such as an octene isomer, from its corresponding alcohol.

Objective: To synthesize an alkene (e.g., cyclohexene (B86901) from cyclohexanol) through an acid-catalyzed dehydration reaction.[12]

Materials:

-

Cyclohexanol (B46403) (or other suitable secondary/tertiary alcohol)

-

85% Phosphoric acid (H₃PO₄)

-

Concentrated Sulfuric acid (H₂SO₄) (catalyst)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Place 20 mL of cyclohexanol into a 100 mL round-bottom flask.

-

Carefully add 5 mL of 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask. Swirl gently to mix.

-

Set up a simple distillation apparatus with the flask. Heat the mixture gently using a heating mantle.

-

Collect the distillate that boils below 100°C. The distillate will contain the alkene and water, often forming two layers.

-

Transfer the collected distillate to a separatory funnel. Wash the distillate with 10 mL of saturated NaCl solution to help break any emulsions and remove the bulk of the water.

-

Separate and discard the lower aqueous layer.

-

Transfer the upper organic layer (the crude alkene) to a clean, dry Erlenmeyer flask.

-

Dry the product by adding a small amount of anhydrous sodium sulfate. Swirl the flask until the liquid is clear.

-

Decant or filter the dried liquid into a pre-weighed flask to determine the final yield.

-

Characterize the product using the methods described below.

Protocol 2: Qualitative Tests for Unsaturation

These tests are used to confirm the presence of a C=C double bond, distinguishing alkenes from alkanes or cycloalkanes.

A. Bromine Water Test Principle: The characteristic orange-brown color of bromine water disappears when it reacts with an alkene in an addition reaction.[13] Procedure:

-

Dissolve a few drops of the sample in a suitable inert solvent (e.g., dichloromethane) in a test tube.

-

Add bromine water dropwise while shaking.

-

Positive Result: Rapid disappearance of the orange-brown color indicates the presence of an alkene.[14][15]

-

Negative Result: The orange-brown color persists, indicating a saturated compound like a cycloalkane.

B. Baeyer's Test (Potassium Permanganate) Principle: The purple permanganate (B83412) ion (MnO₄⁻) is reduced to brown manganese dioxide (MnO₂) in the presence of an alkene, which is oxidized.[16] Procedure:

-

Dissolve a small amount of the sample in acetone (B3395972) in a test tube.

-

Add a 1% aqueous solution of potassium permanganate drop by drop while shaking.

-

Positive Result: The purple color disappears and a brown precipitate (MnO₂) forms, indicating the presence of an alkene.[14]

-

Negative Result: The purple color of the solution remains.

Protocol 3: Characterization by Spectroscopy

Objective: To obtain spectroscopic data for structural elucidation.

A. Infrared (IR) Spectroscopy

-

Ensure the salt plates (NaCl or KBr) are clean and dry.

-

Apply a thin film of the liquid sample directly onto one salt plate and cover it with the second plate.

-

Place the plates in the spectrometer's sample holder.

-

Acquire the spectrum according to the instrument's operating procedure.

-

Analyze the spectrum for key peaks corresponding to C=C and =C-H bonds.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

-

Place the tube in the NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the data (Fourier transform, phase correction, and baseline correction) and analyze the chemical shifts, integration, and splitting patterns.

C. Mass Spectrometry (MS)

-

Introduce a small, diluted sample into the mass spectrometer, often via a Gas Chromatography (GC-MS) system which also separates isomers.[9]

-

In the ion source, ionize the sample using a technique like Electron Ionization (EI).

-

The resulting ions are separated by the mass analyzer based on their m/z ratio.

-

A detector records the abundance of each ion.

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.[9]

The general workflow for synthesis and characterization is depicted in the following diagram.

Relevance in Drug Development

The principles of isomerism are fundamental in pharmacology and drug development. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity.[17]

-

Pharmacodynamic Differences: Enantiomers (a type of stereoisomer) of a chiral drug can bind differently to target receptors or enzymes. Often, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or contribute to adverse effects.[17]

-

Pharmacokinetic Differences: Isomers can be absorbed, distributed, metabolized, and excreted differently by the body. For example, the metabolism of omeprazole (B731) enantiomers is different, which led to the development of esomeprazole (B1671258) (a single enantiomer) to provide more consistent therapeutic outcomes.[18][19]

-

Chiral Switching: There is a trend in the pharmaceutical industry to re-develop existing racemic drugs (50:50 mixtures of enantiomers) as single-enantiomer products.[18] This "chiral switch" can lead to drugs with improved efficacy, better safety profiles, and simplified pharmacokinetics.[17]

While C8H16 isomers themselves are not typically active pharmaceutical ingredients, they are common structural motifs within larger drug molecules. A deep understanding of how isomerization affects molecular properties is therefore essential for designing and developing safe and effective pharmaceuticals.

References

- 1. C8H16 Facts for Kids [kids.kiddle.co]

- 2. quora.com [quora.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. How many structural isomers and geometrical isomers are possible for a cyclohexane derivative having the molecular formula C8H16? [doubtnut.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 1-Octene | C8H16 | CID 8125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Solved Match the structure of each of these C8H16 isomers to | Chegg.com [chegg.com]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. scribd.com [scribd.com]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

- 17. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nps.org.au [nps.org.au]

- 19. biopharmaservices.com [biopharmaservices.com]

Conformational Analysis of Hindered Alkenes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sterically hindered alkenes present unique challenges and opportunities in chemical and pharmaceutical sciences. Their restricted rotation around the carbon-carbon double bond and through-space interactions between bulky substituents give rise to distinct, often stable, conformations that significantly influence their reactivity, selectivity in reactions, and biological activity. Understanding and predicting these conformational preferences is paramount for rational molecular design and drug development. This technical guide provides an in-depth exploration of the principles and methodologies for the conformational analysis of hindered alkenes, integrating experimental and computational approaches. We present quantitative data on steric and strain energies, detailed experimental protocols for key analytical techniques, and logical workflows to guide researchers in this complex field.

Core Concepts in Alkene Conformation

The conformational landscape of hindered alkenes is primarily governed by a delicate balance of steric and electronic effects. The planarity of the sp² hybridized carbons in an alkene double bond imposes significant geometric constraints. When bulky substituents are introduced, several types of strain dictate the preferred spatial arrangement of atoms.

1.1. Allylic Strain (A-Strain)

Allylic strain is a critical factor in determining the conformation of many organic molecules, including hindered alkenes. It arises from steric interactions between substituents on the sp² carbons of the double bond and a substituent on an adjacent sp³-hybridized (allylic) carbon.

-

A(1,2) Strain: This occurs between a substituent on a vinylic carbon (C-1) and a substituent on the adjacent allylic carbon (C-2).

-

A(1,3) Strain: This arises from the interaction between a substituent on a vinylic carbon (C-1) and a substituent on the other vinylic carbon (C-3 of the allyl system). This type of strain is particularly significant in Z-alkenes and cyclic systems.[1][2]

The magnitude of allylic strain increases with the size of the interacting substituents.[3] For instance, the interaction between a hydrogen and a methyl group can introduce a strain of approximately 3.6 kcal/mol, while the strain between two methyl groups can be as high as 7.6 kcal/mol.[3]

1.2. Torsional and Steric Strain

In highly substituted alkenes, severe steric hindrance can lead to significant out-of-plane twisting of the double bond and deformation of bond angles to alleviate the repulsion between bulky groups. This is prominently exemplified in the theoretical case of tetra-tert-butylethylene, where computational studies predict a substantial twisting of the double bond by as much as 45.5° and a strain energy of around 93 kcal/mol.[4][5]

Quantitative Analysis of Steric and Strain Energies

The following tables summarize key quantitative data related to the conformational analysis of hindered alkenes, providing a comparative overview of steric and strain energies.

Table 1: Allylic Strain Energies in Substituted Alkenes

| Interacting Groups | Strain Type | Calculated/Estimated Strain Energy (kcal/mol) | Reference(s) |

| H / CH₃ | A(1,3) | ~3.6 | [3] |

| CH₃ / CH₃ | A(1,3) | ~7.6 | [3] |

| H / CH₃ (in 3-methyl-1-butene) | - | 2.0 | [3] |

| CH₃ / CH₃ (in 4-methyl-2-pentene) | - | 4.0 | [3] |

| Methylidenecyclohexane | A(1,3) & 1,3-diaxial | 4.5 | [3] |

| 1,8-dimethylnaphthalene | A(1,3)-like | 7.6 | [3] |

| 4,5-dimethylphenanthrene | A(1,3)-like | 12-15 | [3] |

Table 2: Rotational Barriers and Strain Energies of Hindered Alkenes